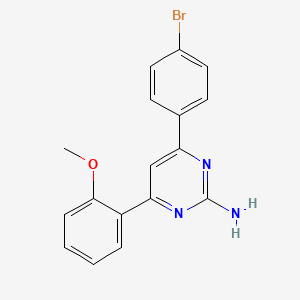

4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWZLOUJKOCGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Stoichiometry

A molar ratio of 1:1.5 (chalcone:guanidine HCl) and 4.5 equivalents of NaOH relative to chalcone ensures complete deprotonation of guanidine and efficient cyclization. Excess base (>5 eq.) promotes side reactions, such as hydrolysis of the methoxy group.

Solvent Selection

Ethanol (96%) is optimal for conventional and microwave-assisted methods due to its high polarity and ability to dissolve both organic and inorganic reactants. Toluene-ethanol mixtures (1:1) are preferred for recrystallization, yielding ivory-white crystals with >98% purity.

Temperature Control

-

Conventional Heating : Reflux at 78°C prevents premature precipitation of intermediates.

-

Microwave Methods : Internal temperatures reach 120–140°C under pressurized conditions, accelerating kinetics without degrading heat-sensitive groups.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : A singlet at δ 3.8–3.9 ppm confirms the methoxy group, while aromatic protons resonate between δ 6.7–8.3 ppm.

-

¹³C NMR : The pyrimidine C-2 amine carbon appears at δ 162–165 ppm, distinct from carbonyl carbons.

Mass Spectrometry :

Purity Analysis :

-

HPLC with a C18 column (acetonitrile-water, 70:30) confirms ≥99% purity for pharmaceutical-grade batches.

Industrial-Scale Considerations

A patent-derived chlorination method, though designed for dichloropyrimidines, offers insights into scalable processes:

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Research has indicated that compounds related to 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine exhibit various biological activities, particularly antibacterial properties. Studies have shown that similar pyrimidine derivatives have demonstrated efficacy against different bacterial strains, including:

- Streptococcus species : Notably, compounds like 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine have been tested against beta-hemolytic Streptococcus.

- Vibrio cholerae : Certain derivatives have shown promising antibacterial activity against this pathogen, indicating potential for therapeutic applications in treating cholera .

Applications in Medicinal Chemistry

The structural characteristics of this compound suggest several avenues for medicinal chemistry applications:

a. Antibacterial Agents

The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, especially against resistant strains.

b. Anticancer Research

Pyrimidine derivatives have shown promise in anticancer research due to their ability to inhibit specific kinases involved in cancer cell proliferation. Further studies are needed to evaluate the efficacy of this compound in cancer models.

c. Enzyme Inhibition

Research indicates that similar compounds can act as enzyme inhibitors, which may be useful in designing drugs targeting specific metabolic pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrimidine derivatives in various biological assays:

- Antibacterial Activity : A study published in PubMed highlighted the antibacterial properties of pyrimidine derivatives against multiple strains, suggesting their potential use as broad-spectrum antibiotics .

- Kinase Inhibition : Research has indicated that certain pyrimidine compounds can inhibit kinases involved in cancer progression, leading to decreased tumor growth in preclinical models.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications affect biological activity, guiding future drug design efforts.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 25): Substituents: Bromo (electron-withdrawing) at position 4; morpholino (electron-donating) at position 5. Activity: Exhibited strong antibacterial activity against Vibrio cholerae and Staphylococcus aureus due to the synergistic effects of bromo (enhancing membrane penetration) and morpholino (improving solubility) groups .

- 4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (Compound 13): Substituents: Methoxy (electron-donating) at position 2; pyridyl (electron-withdrawing) at position 6. Activity: Demonstrated potent antitrypanosomal activity (IC50 = 0.38 μM) attributed to the ortho-methoxy group’s ability to stabilize binding interactions with the target enzyme .

Positional Effects of Substituents

- 4-(3-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 27): Substituents: Chloro (meta position) and morpholino (para position). Activity: Moderate activity against S. aureus, suggesting meta-substituted electron-withdrawing groups are less effective than para-substituted ones .

- 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine: Substituents: Fluoro (para) and furyl (ortho). Activity: Lower antitrypanosomal activity (IC50 > 10 μM) compared to Compound 13, highlighting the importance of pyridyl over furyl groups .

Structural and Spectral Comparisons

Spectral Data

- Compound 25 :

- Compound 13 :

Crystal Structure Insights

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Dihedral angles between pyrimidine and substituents: 12.8° (phenyl), 12.0° (fluorophenyl), 86.1° (methoxyphenyl). Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, a feature likely shared by the target compound .

Antimicrobial Activity

Antitrypanosomal Activity

| Compound | Substituents (Position 4/6) | IC50 (μM) | Notes | Source |

|---|---|---|---|---|

| Compound 13 | 2-Methoxyphenyl, pyridin-3-yl | 0.38 | High selectivity, low toxicity | |

| Compound 22 | 4-Chlorophenyl, pyridin-3-yl | 8.7 | Lower activity |

Biological Activity

4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by bromine and methoxy substituents, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure

The molecular formula of this compound is . The presence of bromine enhances the compound's reactivity, while the methoxy group contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzymatic Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways.

- Receptor Binding : It can interact with cell surface receptors, influencing signaling cascades related to cell proliferation and apoptosis.

- Nucleic Acid Interaction : Potential binding to DNA or RNA may affect gene expression and cellular function.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown promising antimicrobial effects against various bacterial strains.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on multiple cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary research indicates possible anti-inflammatory properties, warranting further investigation.

Anticancer Activity

In vitro studies have evaluated the compound's efficacy against various cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT29 (Colon Cancer) | 5.2 | |

| MCF-7 (Breast Cancer) | 3.8 | |

| HeLa (Cervical Cancer) | 4.5 |

These findings suggest that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria. The results are presented in Table 2:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound led to significant apoptosis induction, as evidenced by flow cytometry analysis. The mechanism involved caspase activation and mitochondrial membrane potential disruption.

- Antimicrobial Efficacy Study : A pilot study assessed the compound's effectiveness against antibiotic-resistant strains of bacteria. Results demonstrated a notable reduction in bacterial viability, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(4-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine?

The synthesis typically involves condensation reactions of substituted chalcones or ketones with guanidine derivatives. For example:

- Step 1 : Formation of a 1,5-diketone intermediate via Claisen-Schmidt condensation between 4-bromoacetophenone and 2-methoxybenzaldehyde under basic conditions.

- Step 2 : Cyclization with guanidine nitrate in ethanol under reflux to form the pyrimidine ring .

- Key parameters : Reaction temperature (70–90°C), solvent polarity (ethanol/DMF), and catalyst (KOH/NaOEt) significantly influence yield .

Advanced: How can reaction conditions be optimized to address low yields in the cyclization step?

Low yields often arise from competing side reactions (e.g., dimerization). Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Protecting group strategies : Temporary protection of the amine group (e.g., Boc) to prevent undesired nucleophilic attacks .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Confirms NH₂ (3398–3450 cm⁻¹) and C=N (1637–1659 cm⁻¹) groups .

- ¹H/¹³C NMR : Aromatic protons (δ 6.84–8.34 ppm) and methoxy groups (δ 3.85 ppm) validate substitution patterns. The NH₂ protons often appear as a singlet (δ 5.29–6.84 ppm) .

- Mass spectrometry : ESI-MS ([M+1]⁺ peaks) confirms molecular weight (e.g., m/z 438.0 for bromophenyl derivatives) .

Advanced: How can conflicting NMR data (e.g., merged aromatic proton signals) be resolved?

- Variable-temperature NMR : Resolves merged signals by reducing dynamic effects at lower temperatures .

- COSY/NOESY experiments : Identify coupling between adjacent protons to assign overlapping peaks .

- Computational modeling : DFT calculations (e.g., B3PW91/6-311+G(d,p)) predict chemical shifts and validate assignments .

Basic: What biological assays are used to evaluate its pharmacological potential?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

- Electron-withdrawing groups : Bromine at the 4-position enhances antimicrobial activity by increasing electrophilicity .

- Methoxy group positioning : Ortho-substitution (2-methoxyphenyl) improves solubility and bioavailability compared to para-substitution .

- Pyrimidine core modifications : Introducing trifluoromethyl groups (e.g., in analogues) boosts target binding affinity .

Basic: What computational tools are used to predict binding modes with biological targets?

- Molecular docking (AutoDock/Vina) : Screens interactions with proteins (e.g., acetylcholine-binding protein PDB: 4QAC) .

- Pharmacophore modeling : Identifies critical hydrogen-bonding sites (e.g., NH₂ and methoxy groups) .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Advanced: How do crystallographic data resolve ambiguities in molecular conformation?

- X-ray diffraction : Reveals dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for optimal π-π stacking) .

- SHELX refinement : Resolves disorder in flexible substituents (e.g., methoxyphenyl groups) using twin refinement protocols .

- Hydrogen-bonding networks : Identifies intermolecular interactions (e.g., N–H⋯O) stabilizing crystal packing .

Basic: How are purity and stability assessed during storage?

- HPLC/GC-MS : Quantifies impurities (e.g., unreacted starting materials) .

- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) monitored via TLC .

- Spectrophotometric assays : UV-Vis tracking of amine oxidation over time .

Advanced: What strategies mitigate discrepancies in bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.